

A Technical Guide to Enniatin A1 Production by Fusarium Species

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Compound of Interest

Compound Name: *Enniatin A1*

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This document provides a comprehensive overview of **Enniatin A1**, a cyclic hexadepsipeptide mycotoxin produced by various species of the fungal genus *Fusarium*. Enniatins, including **Enniatin A1**, are noted for their diverse biological activities, such as antibiotic, insecticidal, and cytotoxic properties, which makes them a subject of interest in drug development and food safety.[1] This guide details the primary *Fusarium* species responsible for **Enniatin A1** production, the biosynthetic pathway, quantitative production data, and detailed experimental protocols for its analysis.

Enniatin A1-Producing Fusarium Species

Enniatin A1 is one of the most common analogues of the enniatin mycotoxin family found in cereals.[2] Its production is not limited to a single species but is distributed across several species within the *Fusarium* genus. The primary producers are often associated with plant diseases like Fusarium Head Blight (FHB).

Key *Fusarium* species known to produce **Enniatin A1** and other enniatins include:

- *Fusarium avenaceum*: Frequently cited as a major producer and one of the most prevalent *Fusarium* species found in grains in certain regions.[3][4]
- *Fusarium tricinctum* Species Complex (FTSC): This complex is a significant source of enniatins.[2][5]

- *Fusarium poae*[\[3\]](#)[\[4\]](#)
- *Fusarium verticillioides*[\[3\]](#)
- *Fusarium proliferatum*[\[3\]](#)
- *Fusarium fujikuroi*
- *Fusarium oxysporum*[\[3\]](#)
- *Fusarium sambucinum* Species Complex (FSAMSC)[\[2\]](#)

These species contaminate a wide range of cereal grains, including wheat, barley, and maize, leading to the presence of enniatins in food and feed.[\[2\]](#)[\[6\]](#)

Biosynthesis of Enniatin A1

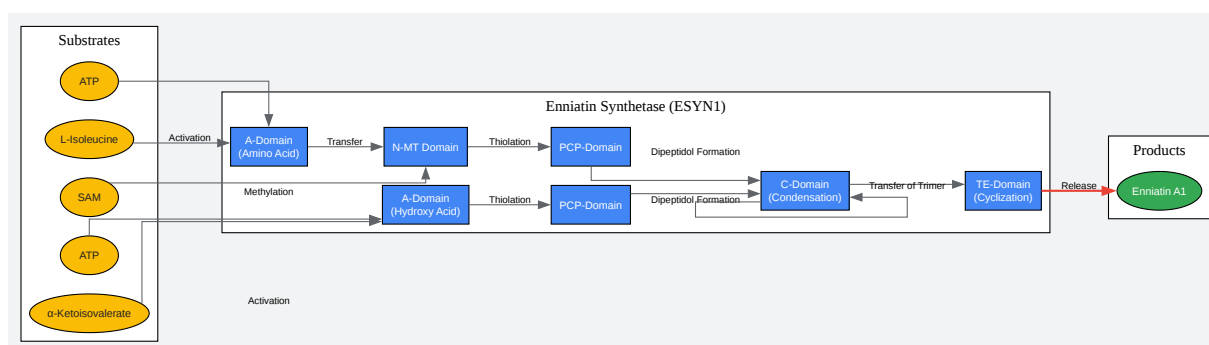
Enniatins are synthesized via a non-ribosomal pathway, a common mechanism for producing peptide secondary metabolites in fungi.

The core of enniatin biosynthesis is the multifunctional enzyme Enniatin Synthetase (ESYN1), a large non-ribosomal peptide synthetase (NRPS) encoded by the *esyn1* gene.[\[1\]](#) The synthesis process involves the iterative condensation of two types of building blocks: a D- α -hydroxyisovaleric acid (D-Hiv) and an N-methylated L-amino acid. In the case of **Enniatin A1**, the N-methylated L-amino acid is N-methyl-L-isoleucine.

The ESYN1 enzyme is organized into modules, each containing specific domains that carry out the synthesis in a stepwise manner:

- **Adenylation (A) Domain:** This domain selects and activates the specific amino acid (e.g., L-isoleucine) and the hydroxy acid (via a related keto acid) by converting them into adenylates using ATP.
- **N-methyltransferase (N-MT) Domain:** Integrated within the amino acid-activating module, this domain methylates the α -amino group of the activated L-amino acid using S-adenosyl-L-methionine (SAM) as a methyl donor.

- Peptidyl Carrier Protein (PCP) Domain: The activated and modified substrates are then covalently attached to the PCP domain via a phosphopantetheinyl arm.
- Condensation (C) Domain: This domain catalyzes the formation of an ester bond between the D-Hiv and the N-methyl-L-amino acid to form a dipeptidol unit.
- Cyclization and Release: The enzyme iteratively forms three of these dipeptidol units and then catalyzes a head-to-tail cyclization to release the final cyclic hexadepsipeptide product, **Enniatin A1**.^[1]



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Caption: Biosynthesis of **Enniatin A1** by the non-ribosomal enzyme Enniatin Synthetase (ESYN1).

Quantitative Production of Enniatin A1

The production levels of **Enniatin A1** can vary significantly depending on the *Fusarium* species, the specific strain, and the culture or environmental conditions. Below are tables

summarizing quantitative data from various studies.

Table 1: **Enniatin A1** Production by *Fusarium* Species in Culture

Fusarium Species	Strain(s)	Culture Medium	Enniatin A1 Concentration (µg/g)	Reference
F. avenaceum	13 strains	Rice	Trace - 94	[4]
F. poae	1 strain	Rice	Trace	[4]
F. tricinctum	1 strain	Rice	94	[4]

Table 2: **Enniatin A1** Contamination in Natural Substrates

Substrate	Dominant Fusarium Species	Enniatin A1 Concentration (µg/g)	Reference
Wheat	F. avenaceum	Trace - 6.9	[4]
Feed	Not specified	8.1 - 13.1 (µg/kg)	[7]
Raw Feed Materials	Not specified	3.4 - 43.9 (µg/kg)	[7]

Table 3: Analytical Method Performance for **Enniatin A1** Quantification

Analytical Method	Matrix	Limit of Quantification (LOQ)	Recovery (%)	Reference
UPLC-PDA-QDa	Agar Plugs	Not specified for A1	81.5	
LC-MS/MS	Pig Plasma	0.1 ng/mL	95.7 - 105.1	[8]
LC-MS/MS	Animal Feed	1.0 - 5.0 µg/kg	90 - 110	[7]
LC-MS/MS	Eggs	0.42 µg/kg	Not specified	[9]
LC-MS/MS	Rat Samples	≤10 ng/mL	70 - 106	[10]

Experimental Methodologies

Accurate analysis of **Enniatin A1** requires robust protocols for fungal culture, extraction, and quantification. The following sections provide a synthesized methodology based on published literature.

This protocol is for inducing **Enniatin A1** production in a laboratory setting.

- **Strain Activation:** Culture the desired *Fusarium* strain on Potato Dextrose Agar (PDA) and incubate at 25°C for 5-7 days to obtain a viable mycelial culture.
- **Inoculum Preparation:** Prepare a spore suspension by flooding the PDA plate with sterile distilled water containing 0.1% Tween 80 and gently scraping the surface. Adjust the spore concentration to 1×10^6 spores/mL using a hemocytometer.
- **Solid-State Fermentation:** Inoculate 100 g of autoclaved rice in a 500 mL Erlenmeyer flask with 2 mL of the spore suspension.
- **Incubation:** Incubate the rice culture at 25°C in the dark for 28 days, mixing the flask every few days to ensure even growth.
- **Drying and Milling:** After incubation, dry the fungal culture at 60°C overnight and then grind it into a fine powder using a laboratory mill.

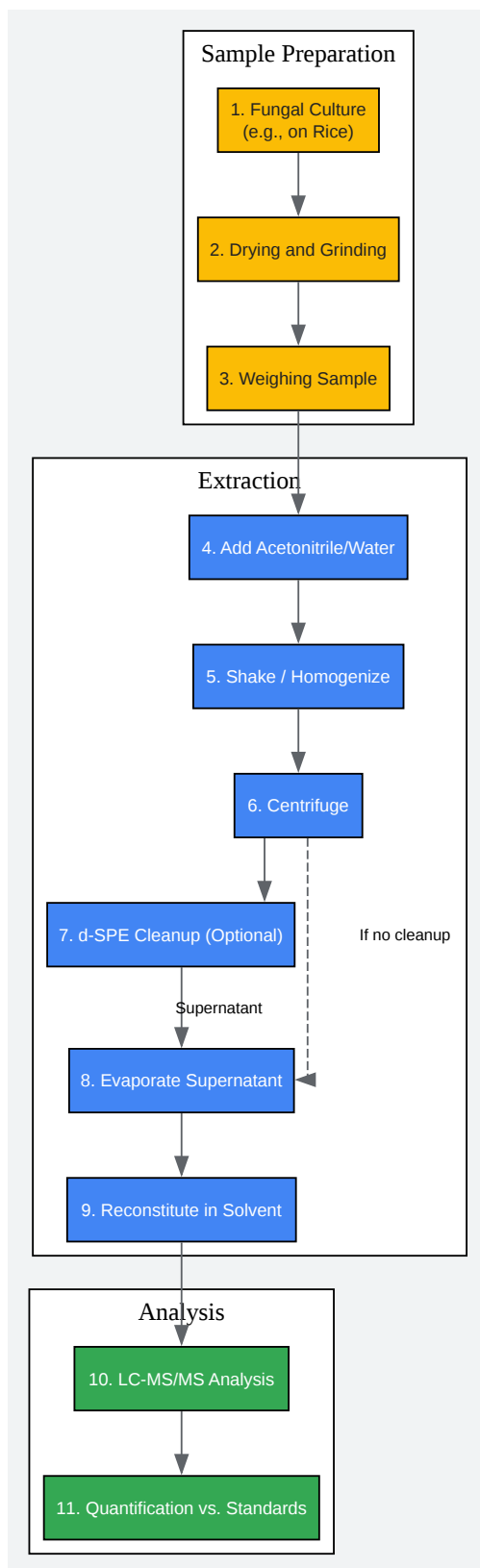
This protocol describes a common solvent extraction method suitable for subsequent LC-MS/MS analysis.^{[7][8][10]}

- **Sample Preparation:** Weigh 5 g of the milled fungal culture or feed sample into a 50 mL polypropylene centrifuge tube.
- **Extraction Solvent:** Add 20 mL of acetonitrile/water (80:20, v/v).
- **Homogenization:** Shake vigorously for 60 minutes on a rotary shaker.
- **Centrifugation:** Centrifuge the mixture at 4,000 x g for 10 minutes.
- **Supernatant Collection:** Carefully transfer the supernatant to a clean tube.
- **Clean-up (for complex matrices):** For feed samples, a dispersive solid-phase extraction (d-SPE) or "QuEChERS" clean-up step may be employed. Add the contents of a commercial d-SPE kit (e.g., containing PSA and C18 sorbents) to the supernatant, vortex for 1 minute, and centrifuge again.^[7]
- **Evaporation:** Transfer a known volume (e.g., 5 mL) of the final supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- **Reconstitution:** Reconstitute the dry residue in 1 mL of injection solvent (e.g., acetonitrile/water, 50:50, v/v) and filter through a 0.22 µm syringe filter into an HPLC vial.^[8]

This is the standard method for sensitive and selective quantification of **Enniatin A1**.^{[8][10]}

- **Instrumentation:** A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- **Chromatographic Column:** A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) is commonly used.
- **Mobile Phase:** A gradient elution is typically employed using:
 - **Mobile Phase A:** Water with 5 mM ammonium formate and 0.1% formic acid.

- Mobile Phase B: Methanol or acetonitrile with 5 mM ammonium formate and 0.1% formic acid.
- Gradient Program: A typical gradient might start at 10% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.
- Mass Spectrometry Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor at least two transitions for **Enniatin A1** (e.g., for the ammonium adduct $[M+NH_4]^+$). The specific precursor and product ions should be optimized by infusing a standard solution.
 - Other Parameters: Optimize source temperature, gas flows (nebulizing, drying), and collision energy for maximum signal intensity.
- Quantification: Create a matrix-matched calibration curve using certified **Enniatin A1** standards to account for matrix effects. The concentration in the unknown sample is calculated by comparing its peak area to the calibration curve.



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Caption: General experimental workflow for the extraction and analysis of **Enniatin A1**.

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